2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Overview
Description
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2ClFN2O3 and a molecular weight of 192.53 g/mol It is a pyridine derivative, characterized by the presence of chlorine, fluorine, and nitro groups attached to the pyridine ring, along with an oxide group at the nitrogen atom
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . Factors such as temperature, light, and the presence of other chemicals can affect its stability and reactivity. For instance, it is noted that the compound is relatively unstable and can explode under high temperature, fire, or sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-5-fluoropyridine followed by oxidation. One common method includes the reaction of 2-chloro-5-fluoropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 2-chloro-5-fluoro-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Sodium alkoxide in alcohol solvent.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Substitution: Alkoxy-substituted pyridines.
Reduction: Amino-substituted pyridines.
Oxidation: Additional oxygen-containing pyridine derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine 1-oxide: Similar structure but lacks the fluorine atom.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Similar structure but has a methyl group instead of a fluorine atom.
2-Chloro-3-fluoro-5-nitropyridine: Similar structure but lacks the oxide group.
Uniqueness
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is unique due to the combination of chlorine, fluorine, nitro, and oxide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKAPYCJRCDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624362 | |
Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-80-0 | |
Record name | Pyridine, 2-chloro-5-fluoro-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405230-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.